molecular formula C20H23N3O3S B3937218 N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide

Cat. No. B3937218
M. Wt: 385.5 g/mol
InChI Key: CHBFHSGRYDZJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 is a pro-drug that is activated by the enzyme procaspase-3, which is overexpressed in many cancer cells. Once activated, PAC-1 induces apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide induces apoptosis in cancer cells by activating procaspase-3, which is overexpressed in many cancer cells. Once activated, procaspase-3 cleaves N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide to form a reactive intermediate that binds to and activates caspase-3, a key enzyme in the apoptotic pathway. Caspase-3 then cleaves various cellular proteins, leading to cell death.
Biochemical and Physiological Effects:
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide induces apoptosis and inhibits cell proliferation. In neurons, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide protects against cell death and promotes neurite outgrowth. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport.

Advantages and Limitations for Lab Experiments

One advantage of using N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in lab experiments is its specificity for procaspase-3, which is overexpressed in many cancer cells. This allows for targeted induction of apoptosis in cancer cells. Another advantage is its small size, which allows it to penetrate cell membranes and reach intracellular targets. One limitation of using N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for the study of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide. One direction is the development of more potent and soluble analogs of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide for use in cancer therapy. Another direction is the investigation of the role of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in other diseases, such as neurodegenerative diseases. Additionally, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used as a tool compound to identify new targets for drug development in various fields of research.

Scientific Research Applications

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been studied in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery research. In cancer research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to induce apoptosis in cancer cells, including those that are resistant to chemotherapy. In neurodegenerative disease research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to protect neurons from cell death. In drug discovery research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been used as a tool compound to identify potential targets for drug development.

properties

IUPAC Name

N-[[4-(propanoylamino)phenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-13-26-17-11-5-14(6-12-17)19(25)23-20(27)22-16-9-7-15(8-10-16)21-18(24)4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBFHSGRYDZJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.